molecular formula C11H14O4 B3240511 Methyl 2-(2-methoxyethoxy)benzoate CAS No. 143767-40-2

Methyl 2-(2-methoxyethoxy)benzoate

Cat. No. B3240511
CAS RN: 143767-40-2
M. Wt: 210.23 g/mol
InChI Key: OWLJWMUARMTUHZ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.22646 .

Scientific Research Applications

Catalytic Reduction Processes

  • Study on Yttrium Oxide Catalysts : Methyl benzoate, a related compound to Methyl 2-(2-methoxyethoxy)benzoate, has been studied for its reduction properties on yttrium oxide catalysts. This research demonstrated that methyl benzoate and benzoic acid could be reduced to benzaldehyde using this catalyst, indicating potential applications in industrial catalytic processes (King & Strojny, 1982).

Biological and Chemical Activity

  • Chymotrypsin Inhibitory Activity : A compound similar to Methyl 2-(2-methoxyethoxy)benzoate exhibited chymotrypsin inhibitory activity, suggesting potential applications in biochemical research related to enzyme inhibition (Atta-ur-rahman et al., 1997).
  • Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a variant of the compound , shows unique luminescence properties, indicating potential for use in photophysical applications (Kim et al., 2021).

Pharmaceutical and Synthetic Applications

  • Role in Synthesis : Research has indicated that esters similar to Methyl 2-(2-methoxyethoxy)benzoate are used as intermediates in pharmaceutical synthesis, highlighting their importance in the development of medicinal compounds (Popovski, Mladenovska, & Panovska, 2010).
  • Anti-juvenile Hormone Agent : Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a related compound, has been prepared as an anti-juvenile hormone agent, suggesting potential applications in pest control and insect physiology studies (Ishiguro et al., 2003).

properties

IUPAC Name

methyl 2-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-7-8-15-10-6-4-3-5-9(10)11(12)14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJWMUARMTUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxyethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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